molecular formula C28H52O12 B610212 Propargyl-PEG10-t-butyl ester CAS No. 2055022-22-3

Propargyl-PEG10-t-butyl ester

Cat. No. B610212
CAS RN: 2055022-22-3
M. Wt: 580.712
InChI Key: AQCJITMVJIOAQF-UHFFFAOYSA-N
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Description

Propargyl-PEG10-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The propargyl group in Propargyl-PEG10-t-butyl ester can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG10-t-butyl ester is C28H52O12 . It has a molecular weight of 580.7 g/mol .


Chemical Reactions Analysis

Propargyl-PEG10-t-butyl ester is a crosslinking reagent that can react with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry reactions . The carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Propargyl-PEG10-t-butyl ester has a predicted boiling point of 592.3±45.0 °C and a predicted density of 1.072±0.06 g/cm3 . It is soluble in Water, DMSO, DCM, DMF .

Scientific Research Applications

Synthesis of Heterobifunctional Poly(ethylene glycol)

Propargyl-PEG10-t-butyl ester is used in the synthesis of propargyl-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives . These derivatives have hydroxyl, carboxyl, mercapto, or hydrazide end groups . This method can be useful to the development of PEG-based bioconjugates for a variety of biomedical applications .

Click Chemistry

The propargyl group in Propargyl-PEG10-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage .

Drug Delivery Systems

The hydrophilic PEG spacer in Propargyl-PEG10-t-butyl ester increases solubility in aqueous media . This property makes it a promising material for drug delivery systems .

Protein Modification

Due to its low toxicity, good hydrophilicity, excellent biocompatibility, and biodegradability, Propargyl-PEG10-t-butyl ester can be used in protein modification .

Construction of Complex Molecules

In the field of synthetic organic chemistry, Propargyl-PEG10-t-butyl ester serves as a valuable building block for the construction of more complex molecules . The propargyl group can undergo a variety of transformations, including cycloaddition reactions, metal-catalyzed coupling reactions, and reduction to yield versatile intermediates .

Tissue Engineering and Regenerative Medicine

Propargyl-PEG10-t-butyl ester can be used as a promising material in such biomedical applications as 3-D scaffold materials in tissue engineering and regenerative medicine .

Mechanism of Action

Target of Action

Propargyl-PEG10-t-butyl ester is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The interaction of Propargyl-PEG10-t-butyl ester with its targets results in the formation of a stable triazole linkage . This reaction is facilitated by the presence of a copper catalyst . The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions .

Biochemical Pathways

The primary biochemical pathway affected by Propargyl-PEG10-t-butyl ester is the azide-alkyne Click Chemistry reaction . This reaction results in the formation of a stable triazole linkage between the propargyl group of the compound and azide-bearing compounds or biomolecules .

Pharmacokinetics

The pharmacokinetic properties of Propargyl-PEG10-t-butyl ester are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the action of Propargyl-PEG10-t-butyl ester is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage is formed via the copper-catalyzed azide-alkyne Click Chemistry reaction .

Action Environment

The action of Propargyl-PEG10-t-butyl ester is influenced by environmental factors such as the presence of a copper catalyst and acidic conditions . The copper catalyst facilitates the reaction between the propargyl group and azide-bearing compounds or biomolecules , while acidic conditions allow for the deprotection of the t-butyl protected carboxyl group .

Safety and Hazards

According to the safety data sheet, Propargyl-PEG10-t-butyl ester should be handled with care to avoid contact with skin, eyes, and personal clothing . It should not be inhaled and should be used only with adequate ventilation .

Future Directions

Propargyl-PEG10-t-butyl ester is a promising compound for future research due to its ability to react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This makes it a valuable tool in the field of drug delivery .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52O12/c1-5-7-30-9-11-32-13-15-34-17-19-36-21-23-38-25-26-39-24-22-37-20-18-35-16-14-33-12-10-31-8-6-27(29)40-28(2,3)4/h1H,6-26H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCJITMVJIOAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG10-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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